Cas no 2228136-43-2 ((2-Hydroxy-5-methylphenyl)methyl sulfamate)
(2-Hydroxy-5-methylphenyl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (2-hydroxy-5-methylphenyl)methyl sulfamate
- 2228136-43-2
- EN300-2004548
- (2-Hydroxy-5-methylphenyl)methyl sulfamate
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- Inchi: 1S/C8H11NO4S/c1-6-2-3-8(10)7(4-6)5-13-14(9,11)12/h2-4,10H,5H2,1H3,(H2,9,11,12)
- InChI Key: KVHZDKUYXSCYDC-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C(=CC=C(C)C=1)O
Computed Properties
- Exact Mass: 217.04087901g/mol
- Monoisotopic Mass: 217.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 98Ų
(2-Hydroxy-5-methylphenyl)methyl sulfamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004548-0.05g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 0.05g |
$851.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-0.1g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 0.1g |
$892.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-0.25g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 0.25g |
$933.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-0.5g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 0.5g |
$974.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-1.0g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-2.5g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 2.5g |
$1988.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-5.0g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-2004548-10.0g |
(2-hydroxy-5-methylphenyl)methyl sulfamate |
2228136-43-2 | 10g |
$4360.0 | 2023-06-02 |
(2-Hydroxy-5-methylphenyl)methyl sulfamate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (2-Hydroxy-5-methylphenyl)methyl sulfamate
Introduction to (2-Hydroxy-5-methylphenyl)methyl sulfamate (CAS No. 2228136-43-2)
(2-Hydroxy-5-methylphenyl)methyl sulfamate) is a specialized organic compound with the chemical formula C₈H₉NO₄S. This compound, identified by its CAS number 2228136-43-2, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The presence of both hydroxyl and methyl substituents on the benzene ring, combined with the sulfamate functional group, makes this molecule a versatile candidate for various biochemical interactions.
The compound's structure imparts several advantageous characteristics, including solubility in polar solvents and the ability to participate in hydrogen bonding. These properties are particularly relevant in drug design, where molecular interactions with biological targets must be carefully considered. Recent studies have highlighted the role of sulfamate derivatives in modulating enzyme activity, which has spurred interest in exploring the therapeutic potential of (2-Hydroxy-5-methylphenyl)methyl sulfamate.
In the realm of pharmaceutical development, the sulfamate group is well-known for its ability to enhance binding affinity and selectivity. This feature has been leveraged in the design of inhibitors targeting various enzymes involved in metabolic pathways. For instance, research has demonstrated that sulfamate-containing compounds can effectively inhibit carbonic anhydrase, an enzyme crucial in maintaining acid-base balance in tissues. The structural motif of (2-Hydroxy-5-methylphenyl)methyl sulfamate aligns well with this requirement, making it a promising scaffold for further derivatization.
Moreover, the hydroxyl and methyl groups on the benzene ring contribute to the compound's versatility in chemical modifications. These substituents can serve as attachment points for additional functional groups, allowing for the creation of libraries of derivatives with tailored properties. Such libraries are invaluable in high-throughput screening campaigns aimed at identifying novel bioactive molecules. The combination of these structural features makes (2-Hydroxy-5-methylphenyl)methyl sulfamate a compelling candidate for further exploration.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, further enhancing the utility of compounds like (2-Hydroxy-5-methylphenyl)methyl sulfamate. Molecular docking studies have revealed potential interactions with proteins involved in inflammation and cancer pathways. These findings suggest that derivatives of this compound could exhibit anti-inflammatory or anticancer effects, although further experimental validation is necessary.
The synthesis of (2-Hydroxy-5-methylphenyl)methyl sulfamate involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the sulfamate group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency, which is crucial for both research and industrial applications.
In conclusion, (2-Hydroxy-5-methylphenyl)methyl sulfamate (CAS No. 2228136-43-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated interactions with biological targets make it a valuable tool for drug discovery. As research continues to uncover new applications for this molecule and its derivatives, its importance in advancing therapeutic strategies is likely to grow.
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